

Application Note: Quantification of Diuron in Water Samples by HPLC-UV

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Compound of Interest

Compound Name: Gramocil

Cat. No.: B14573832

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of diuron in water samples. Diuron, a widely used herbicide, is a significant environmental contaminant, and its monitoring in water sources is crucial for assessing environmental health and ensuring public safety.[1][2][3] The described method utilizes solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by reversed-phase HPLC for separation and UV detection for quantification.[1][4] This method is sensitive, accurate, and suitable for routine monitoring of diuron in various water matrices, including tap water, surface water, and groundwater.[1][4]

Introduction

Diuron, N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is a phenylurea herbicide used to control a wide variety of broadleaf weeds in agricultural and non-agricultural settings.[1][3] Due to its relatively high water solubility and persistence, diuron can leach into ground and surface waters, posing a potential risk to aquatic ecosystems and human health.[1] Regulatory bodies have set maximum permissible concentration levels for diuron in drinking water, necessitating sensitive and reliable analytical methods for its detection.[5]

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of thermally unstable and non-volatile pesticides like diuron.[1][4] This method offers a balance of sensitivity, selectivity, and cost-effectiveness for routine

analysis. This application note provides a comprehensive protocol for diuron quantification in water, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents

- Diuron analytical standard (99% purity or higher)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (analytical grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
- Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Instrumentation

- HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
- Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[\[6\]](#)[\[7\]](#)
- SPE manifold
- Nitrogen evaporator (optional)
- Analytical balance
- Vortex mixer
- pH meter

Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of diuron standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.05, 0.1, 0.5, 1, 5, 10 mg/L).

Protocols

Sample Preparation (Solid-Phase Extraction)

- **Sample Collection and Filtration:** Collect water samples in clean glass bottles. If the sample contains particulate matter, filter it through a 0.7 µm glass fiber filter.[\[8\]](#)
- **SPE Cartridge Conditioning:** Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
- **Sample Loading:** Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Cartridge Washing:** Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- **Analyte Elution:** Elute the retained diuron from the cartridge with a small volume of methanol or acetonitrile (e.g., 2 x 2 mL).[\[1\]](#)
- **Concentration and Reconstitution:** The eluate can be concentrated under a gentle stream of nitrogen if necessary. Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before HPLC analysis.

HPLC-UV Analysis

- **Chromatographic Conditions:**
 - **Mobile Phase:** A mixture of acetonitrile and water is commonly used. A typical isocratic condition is 55:45 (v/v) acetonitrile:water.[\[6\]](#)[\[9\]](#) Some methods may use a small amount of formic acid to improve peak shape.[\[10\]](#)[\[11\]](#)
 - **Flow Rate:** 0.8 to 1.0 mL/min.[\[1\]](#)[\[6\]](#)
 - **Injection Volume:** 20 µL.[\[6\]](#)[\[7\]](#)

- Column Temperature: 30°C.[6][7]
- UV Detection Wavelength: 254 nm is a common wavelength for diuron detection.[2][6][12]
Other wavelengths such as 210 nm, 238 nm, and 244 nm have also been reported.[1][5][13]
- Analysis Sequence: Inject the prepared standard solutions to establish the calibration curve. Then, inject the prepared water samples. It is good practice to inject a blank and a quality control standard periodically to ensure the stability of the system.

Quantification

Identify the diuron peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of diuron in the sample is determined by using the calibration curve generated from the peak areas of the standard solutions.

Quantitative Data

The following tables summarize typical quantitative data for the HPLC-UV method for diuron analysis.

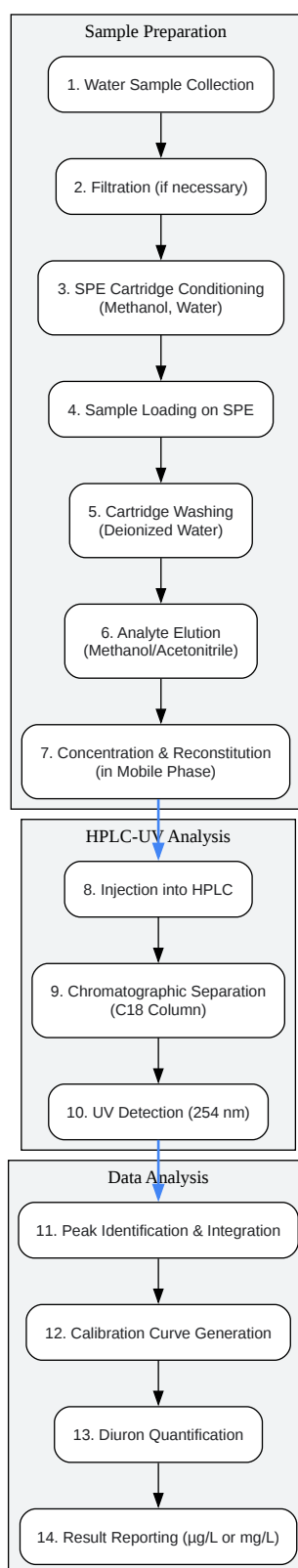
Table 1: Chromatographic and Detection Parameters

Parameter	Value	Reference
HPLC Column	C18 (4.6 x 250 mm, 5 µm)	[6][7]
Mobile Phase	Acetonitrile:Water (55:45, v/v)	[6][9]
Flow Rate	0.86 mL/min	[2][6]
Injection Volume	20 µL	[6][7]
Column Temperature	30°C	[6][7]
UV Detection Wavelength	254 nm	[2][6]
Retention Time	~5-7 minutes	[9]

Table 2: Method Validation Parameters

Parameter	Typical Value	Reference
Linearity Range (R^2)	> 0.99	[2] [6]
Limit of Detection (LOD)	0.01 - 0.5 µg/L	[4] [6]
Limit of Quantification (LOQ)	0.03 - 1.0 µg/L	[4] [6]
Recovery	80 - 110%	[1] [4] [6]
Precision (RSD)	< 10%	[6]

Experimental Workflow Diagram



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Caption: Workflow for Diuron Quantification in Water by HPLC-UV.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the determination of diuron in water samples. The use of solid-phase extraction allows for effective sample cleanup and preconcentration, enabling the detection of diuron at low $\mu\text{g/L}$ levels. The method demonstrates good linearity, accuracy, and precision, making it suitable for routine environmental monitoring and regulatory compliance testing.

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